

# Application Notes and Protocols for Ivacaftor Benzenesulfonate in Cell Culture

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## Compound of Interest

Compound Name: *Ivacaftor benzenesulfonate*

Cat. No.: *B1139303*

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## For Researchers, Scientists, and Drug Development Professionals

These detailed application notes provide a comprehensive protocol for the dissolution and use of **Ivacaftor benzenesulfonate** in cell culture experiments. The information is intended to guide researchers in preparing this compound for in vitro studies reliably and reproducibly.

## Quantitative Data Summary

The following table summarizes the key quantitative data for **Ivacaftor benzenesulfonate** relevant to its use in cell culture.

Parameter	Value	Source(s)
Molecular Weight	550.67 g/mol	[1][2]
Solubility in DMSO	≥55.1 mg/mL (equivalent to approximately 100 mM)	[1]
Solubility in Ethanol	≥13.86 mg/mL (with gentle warming)	[1]
Solubility in Water	Insoluble	[1]
Storage of Powder	-20°C for up to 3 years	[2]
Storage of Stock Solution	-80°C for up to 1 year. It is recommended to use the solution soon after preparation.	[2]
EC <sub>50</sub> in Cell-Based Assays	~25 nM (in F508del-FRT cells) to 100 nM (in G551D-expressing cells)	[2][3]
Typical Working Concentration	100 nM - 10 µM	[2]

## Experimental Protocol: Dissolving Ivacaftor Benzenesulfonate

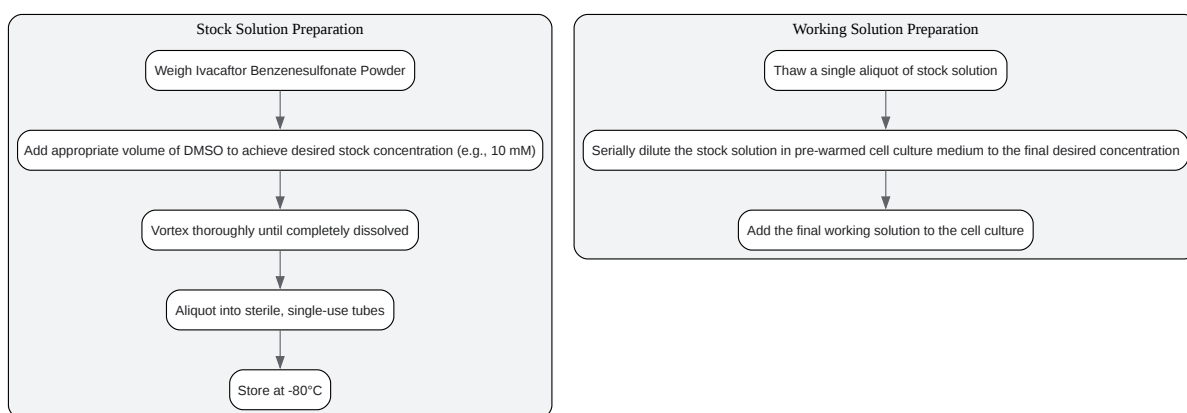
This protocol outlines the step-by-step procedure for preparing a stock solution of **Ivacaftor benzenesulfonate** and its subsequent dilution for use in cell culture.

### Materials:

- **Ivacaftor benzenesulfonate** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Sterile, pyrogen-free cell culture medium

- Vortex mixer
- Pipettes and sterile filter tips

## Workflow Diagram:



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**Figure 1:** Experimental workflow for preparing **Ivacaftor benzenesulfonate** solutions.

## Procedure:

### Part A: Preparation of a 10 mM Stock Solution

- Calculate the required mass: Based on the molecular weight of **Ivacaftor benzenesulfonate** (550.67 g/mol), calculate the mass needed for your desired stock concentration and volume.

For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.51 mg of the compound.

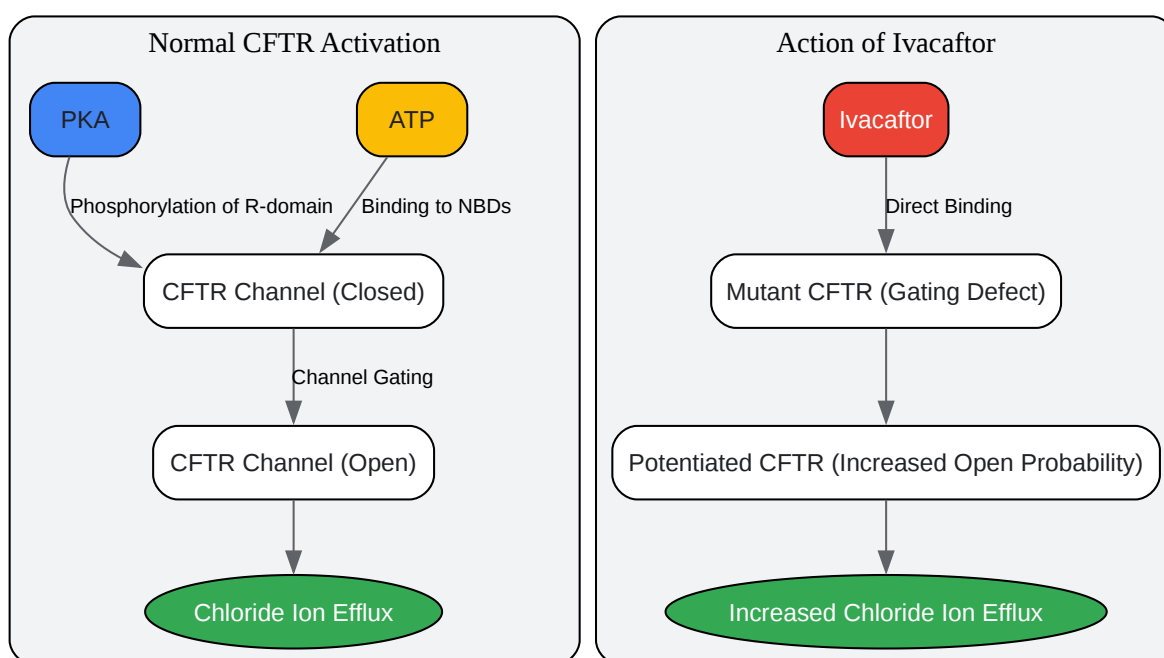
- Dissolution:
  - Aseptically weigh the calculated amount of **Ivacaftor benzenesulfonate** powder and place it in a sterile microcentrifuge tube.
  - Add the corresponding volume of cell culture grade DMSO.
  - Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Aliquoting and Storage:
  - Dispense the stock solution into smaller, single-use sterile aliquots to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -80°C for long-term stability.

#### Part B: Preparation of Working Solution

- Thawing: When ready to use, thaw a single aliquot of the stock solution at room temperature.
- Dilution:
  - Perform serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentration for your experiment.
  - Important: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically  $\leq 0.5\%$  v/v) to prevent solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.
- Application: Add the final working solution to your cell cultures as required by your experimental design.

## Signaling Pathway of Ivacaftor

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It acts directly on the CFTR channel to increase its open probability, thereby enhancing the transport of chloride ions across the cell membrane. This action is particularly effective for CFTR mutations that result in a properly localized but functionally impaired channel (gating mutations like G551D). The potentiation by Ivacaftor is dependent on the prior phosphorylation of the CFTR's Regulatory (R) domain by Protein Kinase A (PKA) but is independent of ATP hydrolysis.[4][5][6]



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**Figure 2:** Signaling pathway of Ivacaftor's action on the CFTR channel.

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